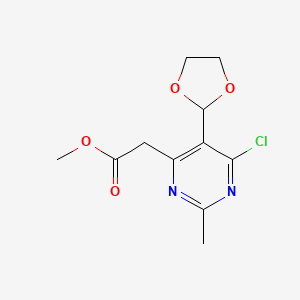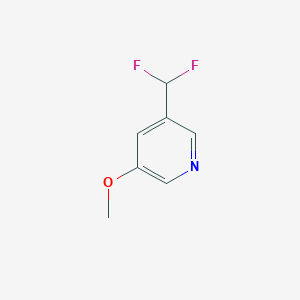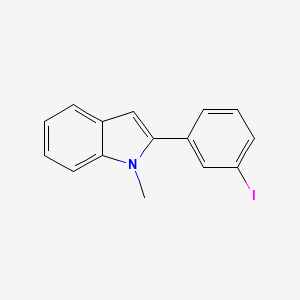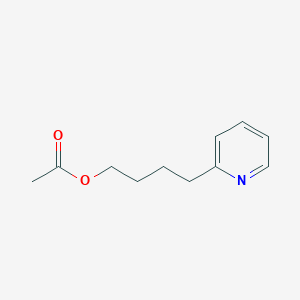
4-(2-Pyridyl)butyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridyl)butyl Acetate: is an organic compound that features a pyridine ring attached to a butyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridyl)butyl Acetate typically involves the esterification of 4-(2-Pyridyl)butanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Pyridyl)butyl Acetate can undergo oxidation reactions, particularly at the butyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 4-(2-Pyridyl)butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 4-(2-Pyridyl)butanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 4-(2-Pyridyl)butyl Acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound may be explored for its potential biological activity, including antimicrobial or anticancer properties, due to the presence of the pyridine ring.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Pyridyl)butyl Acetate depends on its specific application. In biological systems, the pyridine ring can interact with various molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-(2-Pyridyl)butanol: Similar structure but with an alcohol group instead of an acetate.
4-(2-Pyridyl)butyric Acid: Contains a carboxylic acid group instead of an acetate.
2-Pyridylmethyl Acetate: Features a methyl group instead of a butyl chain.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-pyridin-2-ylbutyl acetate |
InChI |
InChI=1S/C11H15NO2/c1-10(13)14-9-5-3-7-11-6-2-4-8-12-11/h2,4,6,8H,3,5,7,9H2,1H3 |
InChI Key |
VSWULYKQSIJXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



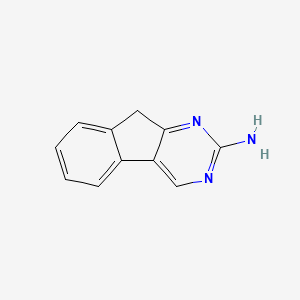
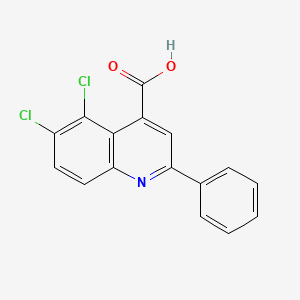
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
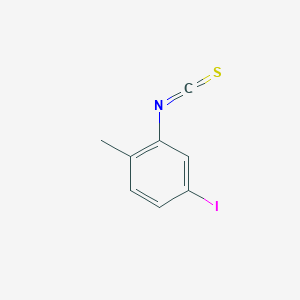
![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)
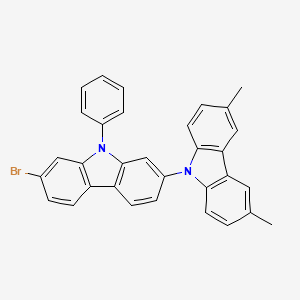
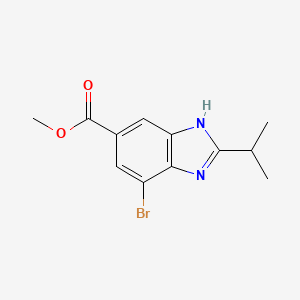
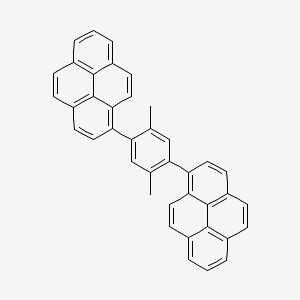
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
